

Application Note: Biological Evaluation of Chiral Pyrimidin-5-ol Scaffolds

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Compound of Interest

Compound Name: *(R)*-2-(1-hydroxyethyl)pyrimidin-5-ol

CAS No.: 1460321-45-2

Cat. No.: B2568435

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Executive Summary & Pharmacophore Context

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol represents a "privileged structure" in medicinal chemistry—a chiral pyrimidine scaffold capable of diverse biological interactions. The pyrimidin-5-ol moiety is a known bioisostere for phenol and is structurally critical in various antifungal agents (inhibiting CYP51/lanosterol 14 α -demethylase) and kinase inhibitors (targeting the ATP-binding pocket).[1]

This Application Note provides a rigorous biological screening cascade for this specific enantiomer. Unlike racemic mixtures, the (R)-isomer requires protocols sensitive to stereoselective binding events.[1] The following workflows are designed to validate target engagement, cellular potency, and metabolic stability, treating the compound as a high-value Fragment-Based Drug Discovery (FBDD) hit or a metabolic standard.

Key Biological Applications[1][2][3][4]

- Antifungal Potency: Inhibition of ergosterol biosynthesis via CYP51.[1]

- Oncology: Modulation of oxidative stress and kinase inhibition in solid tumors (e.g., A549 lung cancer lines).[1]
- Metabolic Profiling: Assessment of secondary alcohol oxidation and glucuronidation.[1]

Pre-Screening Quality Control (Critical Step)[1][2]

Rationale: Biological data is only as good as the chemical input.[1] The secondary alcohol at the C2-position creates a chiral center.[1] Biological activity is frequently stereospecific; therefore, enantiomeric excess (ee) must be verified >98% prior to screening to prevent "eutomer/distomer" data contamination.[1]

Protocol Snapshot:

- Technique: Chiral SFC (Supercritical Fluid Chromatography).[1]
- Column: Chiralpak IC or AD-H.
- Mobile Phase: CO₂/Methanol (with 0.1% DEA).[1]
- Requirement: If ee < 95%, repurify before proceeding to biological assays.

Protocol A: Enzymatic Target Engagement (CYP51 Inhibition)[1][2]

Objective: To determine the IC₅₀ of **(R)-2-(1-hydroxyethyl)pyrimidin-5-ol** against Lanosterol 14 α -demethylase (CYP51), the primary target for pyrimidine-based antifungals.[1]

Mechanism: The pyrimidine N3 nitrogen coordinates with the heme iron of CYP51, blocking the demethylation of lanosterol, a precursor to ergosterol.[1] The 5-hydroxyl group often engages in hydrogen bonding with the access channel residues (e.g., Tyr118 in *C. albicans*).[1]

Materials

- Enzyme: Recombinant *Candida albicans* CYP51 (CaCYP51) or human CYP51 (for selectivity profiling).[1]
- Substrate: Lanosterol (20 μ M final).

- Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).[1]
- Detection: LC-MS/MS (Agilent 6400 Series or equivalent).[1]

Step-by-Step Workflow

- Compound Preparation:
 - Dissolve **(R)-2-(1-hydroxyethyl)pyrimidin-5-ol** in 100% DMSO to 10 mM stock.
 - Prepare 10-point serial dilutions (1:3) in assay buffer (50 mM Potassium Phosphate, pH 7.4). Final DMSO concentration must be <0.5%.[1]
- Incubation:
 - In a 96-well plate, combine:
 - 40 μ L Enzyme mix (50 nM CYP51).[1]
 - 10 μ L Compound dilution.
 - Pre-incubate for 10 min at 37°C.
 - Initiation: Add 50 μ L Substrate/NADPH mix.
 - Reaction: Incubate for 20 min at 37°C with gentle shaking.
- Termination & Extraction:
 - Stop reaction with 100 μ L cold Acetonitrile (containing internal standard, e.g., Carbamazepine).[1]
 - Centrifuge at 3,000 x g for 15 min to pellet protein.
- Quantification (LC-MS/MS):
 - Monitor the depletion of Lanosterol (Transition: 427.4 \rightarrow 109.[1]1) and formation of 4,4-dimethyl-cholesta-8,14,24-trien-3 β -ol.[1]

- Calculation: Plot % Activity vs. Log[Compound] to derive IC50 using a 4-parameter logistic fit.

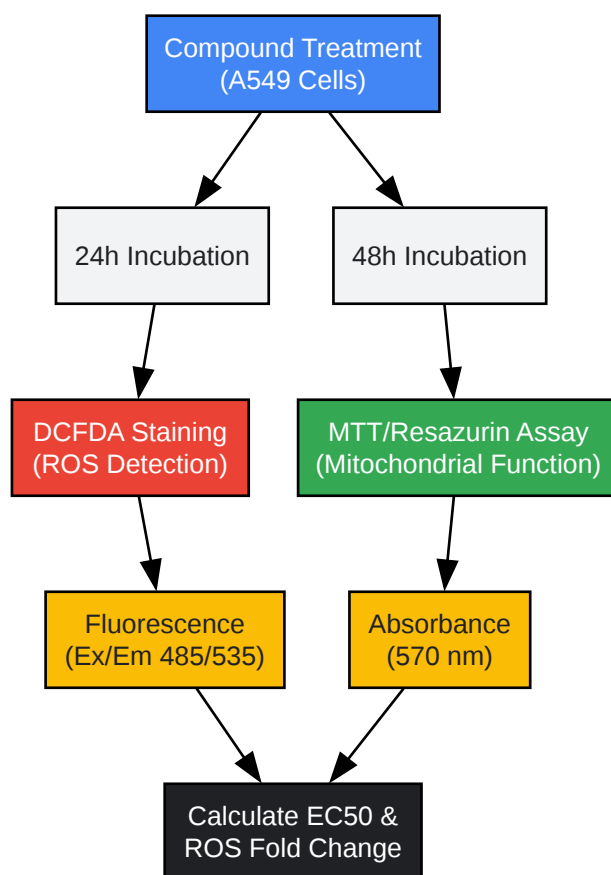
Data Interpretation

IC50 Range (µM)	Interpretation	Action
< 0.5	Potent Hit	Proceed to MIC determination (Protocol B).
0.5 – 10.0	Moderate Binder	Structure-Activity Relationship (SAR) optimization required.[1]
> 10.0	Weak/Inactive	Check for aggregation or assay interference.[1]

Protocol B: Cellular Viability & Oxidative Stress Induction[1][3]

Objective: To evaluate cytotoxicity and mechanism of action in human lung epithelial carcinoma (A549) cells, as pyrimidin-5-ol derivatives have been shown to induce oxidative stress in this line [1].[1][2][3]

Experimental Logic (Graphviz Diagram)[1][2]



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Figure 1: Parallel workflow for assessing cytotoxicity and oxidative stress induction.

Detailed Methodology

A. Cell Culture[1]

- Line: A549 (ATCC CCL-185).[1]
- Media: DMEM + 10% FBS + 1% Pen/Strep.[1]
- Seeding: 5,000 cells/well in 96-well black-walled plates (for ROS) or clear plates (for MTT). Allow attachment for 24h.

B. Oxidative Stress Assay (DCFDA)[1]

- Probe Loading: Wash cells with PBS and incubate with 20 μ M DCFDA (2',7'-dichlorofluorescein diacetate) for 45 min at 37°C.

- Treatment: Remove probe solution. Add compound (0.1 – 100 μ M) in phenol-red free media. [1]
- Kinetics: Measure fluorescence immediately (t=0) and every 60 min for 6 hours.
- Control: Positive control: H₂O₂ (100 μ M). Negative control: 0.1% DMSO.[1]

C. Cytotoxicity Assay (MTT)

- Treatment: Treat cells with compound for 48h.[1]
- Reagent: Add MTT reagent (0.5 mg/mL final) for 4 hours.
- Solubilization: Aspirate media, add 100 μ L DMSO to dissolve formazan crystals.
- Read: Absorbance at 570 nm (reference 630 nm).

Protocol C: ADME - Metabolic Stability (Phase I/II)

Rationale: The secondary alcohol at the chiral center is a metabolic "soft spot." [1] It is prone to oxidation (to the ketone) by ADH/CYP enzymes or direct glucuronidation.[1] Understanding this liability is crucial for drug development.[1]

Workflow

- System: Human Liver Microsomes (HLM) + S9 fraction (for Phase II coverage).[1]
- Reaction:
 - 1 μ M Test Compound.[1]
 - 0.5 mg/mL Microsomal protein.[1]
 - Phase I Cofactors: NADPH.[1]
 - Phase II Cofactors: UDPGA (for glucuronidation) + Alamethicin (pore former).[1]
- Sampling: Quench aliquots at 0, 15, 30, and 60 min.

- Analysis: LC-MS/MS. Look for:
 - Parent depletion (Intrinsic Clearance, CL_{int}).^[1]
 - Metabolite M1: Ketone formation (-2H, -2 Da mass shift).^[1]
 - Metabolite M2: Glucuronide (+176 Da mass shift).^[1]

References

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